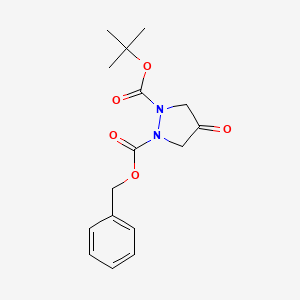

![molecular formula C18H17ClN2 B2920156 N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline CAS No. 1268809-92-2](/img/structure/B2920156.png)

N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline” is a chemical compound that has been studied for its potential biological activities . It is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of this compound involves the condensation of corresponding methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate with hydrazine hydrate, followed by treatment with substituted 2-chloro-3-formyl quinolines under ultrasonic irradiation . Substituted 2-chloro-3-formyl quinolines were prepared from respective acetanilides under microwave irradiation in a very short duration of time (1.5–3.0 min) obtaining excellent yields .Molecular Structure Analysis

The molecular structure of “N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline” can be found in various databases such as ChemSpider . The molecular formula is C18H14ClN3O2 and the average mass is 339.776 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis. The compound is prepared starting from corresponding methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate by condensation with hydrazine hydrate, followed by treatment with substituted 2-chloro-3-formyl quinolines .Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Quinoline derivatives, such as N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline, have been recognized for their antimalarial properties . These compounds can interfere with the life cycle of the malaria parasite, offering potential as therapeutic agents against malaria .

Antifungal Applications

The structural framework of quinoline is known to exhibit antifungal activity . This makes N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline a candidate for the development of new antifungal drugs that can be used to treat fungal infections .

Hypotensive Effects

Quinolinyl amines have shown hypotensive effects , which means they can lower blood pressure. This property is beneficial in the research for new medications to manage hypertension .

Antidepressant Properties

The compound’s ability to act on the central nervous system makes it a subject of interest in the study of antidepressant drugs . Its mechanism could provide insights into new treatments for depression .

Anti-Cancer Activity

Research has indicated that quinoline derivatives can have anti-cancer properties . They are studied for their potential to inhibit the growth of cancer cells and could lead to the development of novel anti-cancer therapies .

Synthesis of Schiff Bases

N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline serves as a precursor in the synthesis of Schiff bases. These Schiff bases have a range of applications, including as anti-inflammatory and antimicrobial agents .

Zukünftige Richtungen

The future directions for the study of “N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline” could involve further exploration of its potential biological activities, such as its antimicrobial and antioxidant properties . Additionally, further studies could be conducted to understand its mechanism of action and to optimize its synthesis process.

Eigenschaften

IUPAC Name |

N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2/c1-12-4-7-16(8-5-12)20-11-15-10-14-6-3-13(2)9-17(14)21-18(15)19/h3-10,20H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDNMPFMXZUCMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=C(N=C3C=C(C=CC3=C2)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-ethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2920074.png)

![3-(2-{4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}-2-oxoethyl)-1H-indole](/img/structure/B2920075.png)

![1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B2920077.png)

![N-[4-(Cyclopropylmethoxy)-2-fluorophenyl]prop-2-enamide](/img/structure/B2920078.png)

![3-methyl-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethyl]butanamide](/img/structure/B2920079.png)

![2-Chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B2920083.png)

![5,7-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2920084.png)

![Methyl (E)-4-[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2920088.png)

![6-[(1-Benzylaziridin-2-yl)methoxy]quinoline](/img/structure/B2920090.png)

![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-N-methylacetamide](/img/structure/B2920093.png)